(4-Sulfamoylphenyl)urea
Overview
Description
(4-Sulfamoylphenyl)urea is a chemical compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol . It is also known by its IUPAC name, 4-[(aminocarbonyl)amino]benzenesulfonamide . This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary target of (4-Sulfamoylphenyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity
Preparation Methods
(4-Sulfamoylphenyl)urea can be synthesized through various methods. One common approach involves reacting 4-aminobenzenesulfonamide (sulfanilamide) with potassium cyanate in acidic conditions. Another method involves reacting 4-isothiocyanatobenzenesulfonamide with ammonia. These methods are relatively straightforward and can be scaled up for industrial production.
Chemical Reactions Analysis
(4-Sulfamoylphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Sulfamoylphenyl)urea has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
(4-Sulfamoylphenyl)urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea: This compound has a similar structure but includes a chlorine atom, which can affect its chemical properties and biological activity.
1-(4-Sulfamoylphenyl)-3-(2,6-xylyl)urea: This compound has additional methyl groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
(4-sulfamoylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(11)10-5-1-3-6(4-2-5)14(9,12)13/h1-4H,(H3,8,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCCNJYJZOFXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324222 | |
Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-41-0 | |
Record name | NSC406058 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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